molecular formula C16H14O6 B7960550 Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate

Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7960550
M. Wt: 302.28 g/mol
InChI Key: FPLXVOXHYRPXAA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its complex structure, which includes hydroxyl and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-hydroxy-3-(methoxycarbonyl)benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets. The hydroxyl and methoxycarbonyl groups play a crucial role in its reactivity. These functional groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the additional hydroxyl and methoxycarbonyl groups.

    Methyl 4-hydroxybenzoate: Similar structure but different substitution pattern.

    Methyl 3-(methoxycarbonyl)benzoate: Contains the methoxycarbonyl group but lacks the hydroxyl groups.

Uniqueness

Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-15(19)11-7-9(3-5-13(11)17)10-4-6-14(18)12(8-10)16(20)22-2/h3-8,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLXVOXHYRPXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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